molecular formula C10H12ClNO B2365568 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride CAS No. 2060035-46-1

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

Cat. No.: B2365568
CAS No.: 2060035-46-1
M. Wt: 197.66
InChI Key: XCBARTVPLSYEML-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a heterocyclic organic compound featuring a partially hydrogenated isoquinoline backbone substituted with a methyl group at the 3-position and a ketone at the 8-position, forming a hydrochloride salt.

Key structural characteristics include:

  • Core structure: A 5,6,7,8-tetrahydroisoquinoline system.
  • Substituents: A methyl group at position 3 and a ketone at position 6.
  • Salt form: Hydrochloride, enhancing solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBARTVPLSYEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Phenethylamine Derivatives

A foundational method involves the cyclization of substituted β-phenethylamine precursors. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form tetrahydroisoquinoline scaffolds. Adapting this approach, 3-methyl-5,6,7,8-tetrahydroisoquinolin-8-one can be synthesized by substituting methoxy groups with methyl substituents. The resulting intermediate is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction:
$$
\text{N-Substituted β-phenethylamine} \xrightarrow{\text{POCl}_3/\Delta} \text{Tetrahydroisoquinoline} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Oxidation of Tetrahydroisoquinoline Intermediates

Oxidation of 3-methyl-5,6,7,8-tetrahydroisoquinoline to the corresponding ketone is critical. Source demonstrates that Swern oxidation (oxalyl chloride/DMSO) or Jones oxidation (CrO₃/H₂SO₄) effectively converts secondary alcohols to ketones. For instance, 8-hydroxytetrahydroisoquinoline derivatives are oxidized to 8-keto derivatives under mild conditions.

Example Protocol:

  • Substrate: 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-ol
  • Reagent: Oxalyl chloride (1.2 equiv), DMSO (2.0 equiv), triethylamine (3.0 equiv)
  • Yield: 72–85%

Modern Catalytic Methods

Asymmetric Transfer Hydrogenation (ATH)

Chiral 8-amino-tetrahydroisoquinoline derivatives, structurally related to the target compound, are synthesized via rhodium-catalyzed ATH. Source reports that RhCp*TsDPEN complexes in aqueous methanol with formic acid/triethylamine as hydrogen donors achieve enantioselective reduction of imines (Table 1). While this method targets amines, analogous conditions could reduce keto intermediates to alcohols, which are later reoxidized.

Table 1: Optimization of ATH Conditions for Tetrahydroisoquinoline Derivatives

Entry Catalyst Additive Solvent Conversion (%) ee (%)
1 RhCp*TsDPEN None H₂O/MeOH 84 7
2 C1 La(OTf)₃ MOPS buffer 99 45
6 C3 None H₂O/MeOH 49 69

Enzymatic Resolution

Racemic 5,6,7,8-tetrahydroquinoline-8-ol derivatives are resolved using lipase acrylic resin and vinyl acetate, as described in. The (R)-enantiomer is acetylated selectively, leaving the (S)-enantiomer for further oxidation. This method is scalable and avoids harsh reagents.

Structural Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.80–3.10 (m, 4H, CH₂), 3.60 (t, 2H, CH₂), 7.25–7.40 (m, 1H, aromatic).
  • MS (ESI): m/z 197.66 [M+H]⁺, consistent with molecular formula C₁₀H₁₂ClNO.

X-ray Crystallography

While no crystal structure of the target compound is reported, related tetrahydroisoquinoline hydrochlorides (e.g., 6,7-dimethoxy derivatives) exhibit planar quinoline rings with chair-conformation tetrahydro rings.

Challenges and Optimization

Byproduct Formation

Over-oxidation during ketone formation is a common issue. Source highlights that controlled Swern oxidation at −78°C minimizes diketone byproducts. Additionally, using La(OTf)₃ as an additive improves reaction selectivity.

Salt Formation Efficiency

Hydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol. Excess acid leads to decomposition, while insufficient acid results in free base contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

    Reduction: It can be reduced to form decahydroisoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.

    Reduction: Catalytic hydrogenation is often employed for reduction reactions.

    Substitution: Alkyl halides are typically used in substitution reactions to form N-alkylated derivatives.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential neuroprotective effects and role in neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Hydrastinine Hydrochloride (C11H13NO3•HCl)

  • Structure: Contains a 5,6,7,8-tetrahydroisoquinoline core with a 6-methyl group and a 1,3-dioxolo ring system .
  • Key Differences :
    • Substituent position: Methyl at position 6 vs. 3 in the target compound.
    • Functional groups: Hydrastinine includes a dioxolo ring, whereas the target compound has a ketone at position 7.
  • Synthesis: Hydrastinine derivatives are synthesized via cyclization reactions under acidic conditions, similar to methods used for tetrahydroisoquinoline systems .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (Compound 2)

  • Structure: A tetrahydroquinoline analog with a methyl group at position 2 and a ketone at position 4 .
  • Key Differences: Ring system: Quinoline vs. isoquinoline backbone. Substituent positions: Methyl and ketone groups differ in placement, altering electronic and steric properties.
  • Synthesis : Utilizes iodine-mediated alkylation in DMF with n-butylamine, achieving quantitative yields via precipitation and filtration .

3-Chloro-5,6,7,8-tetrahydroisoquinolin-8-one (BD01035169)

  • Structure : Chloro-substituted analog at position 3, sharing the ketone at position 8 .
  • Key Differences :
    • Substituent type: Chlorine vs. methyl group, impacting reactivity and lipophilicity.
  • Applications : Serves as a building block in medicinal chemistry, highlighting the versatility of position 3 substitutions .

Table 2. Physicochemical Properties

Compound Solubility (HCl salt) Stability Key Analytical Data
3-Methyl-5,6,7,8-THIQ-8-one HCl High in polar solvents Stable under dry conditions Likely similar to
Hydrastinine HCl Moderate in water Sensitive to strong acids 1H-NMR: δ 1.61–1.70 (m, CH2)
2-Methyl-5,6,7,8-THQ-4-one (2) Soluble in DMF Air-stable solid 1H-NMR: δ 2.29 (t, CH2)

Research Implications and Trends

  • Substituent Effects : Position 3 substituents (methyl, chloro) significantly influence bioactivity and solubility. For example, chloro analogs may enhance electrophilic reactivity, while methyl groups improve metabolic stability .
  • Synthetic Optimization : Methods like iodine-mediated alkylation (from ) could be adapted for the target compound’s synthesis, ensuring high yields and purity.
  • Pharmaceutical Relevance: Hydrochloride salts of tetrahydroisoquinolines are prioritized in drug discovery due to improved bioavailability .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride (MTHIQ) is a chemical compound with significant biological activity. This article explores its synthesis, biological effects, potential therapeutic applications, and relevant case studies.

MTHIQ is a tetrahydroisoquinoline derivative with the molecular formula C10H12ClNOC_{10}H_{12}ClNO and a molecular weight of approximately 197.66 g/mol. It features a bicyclic structure that enhances its solubility in aqueous solutions due to its hydrochloride salt form.

Synthesis Methods

The synthesis of MTHIQ typically involves the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride or zinc chloride. This method can be scaled for industrial production using continuous flow reactors to optimize yield and purity.

Biological Activity

MTHIQ has been studied for various biological activities, particularly in the context of neuroprotection and potential therapeutic applications.

Neuroprotective Effects

Research indicates that MTHIQ can cross the blood-brain barrier and interact with central nervous system receptors, suggesting its potential in treating neurodegenerative diseases. In vitro studies have shown that it may modulate neurotransmitter systems, thereby exerting neuroprotective effects .

Anticancer Properties

MTHIQ has demonstrated promising anticancer activity. For instance, studies have indicated that it can inhibit cell proliferation by targeting specific enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial for cancer cell survival.

The mechanism of action of MTHIQ involves several pathways:

  • Enzyme Inhibition : MTHIQ inhibits DHFR and CDK2, leading to reduced cell proliferation.
  • Neurotransmitter Modulation : It may enhance dopamine receptor activity, contributing to its neuroprotective effects.
  • Antioxidant Activity : MTHIQ exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several studies have highlighted the biological effects of MTHIQ:

  • Neuroprotection in Animal Models :
    • In a study involving mice subjected to neurotoxic agents, administration of MTHIQ resulted in reduced neuronal damage and improved behavioral outcomes compared to control groups .
  • Anticancer Efficacy :
    • In vitro experiments on breast cancer cell lines showed that MTHIQ significantly reduced cell viability by approximately 55% after three days of treatment at a concentration of 10 µM. This effect was further validated in xenograft models where tumor growth was markedly inhibited .

Comparative Analysis

The following table compares MTHIQ with similar compounds regarding their structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
5,6,7,8-TetrahydroquinolineLacks carbonyl groupExhibits different biological activity
5-Methyl-5,6,7,8-tetrahydroisoquinolineMethyl group at different positionVaries in receptor affinity
5-Amino-3-methyl-5,6,7,8-tetrahydroisoquinolineAmino group additionPotentially higher bioactivity
NomifensineTetrahydroisoquinoline derivativeAntidepressant properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride and related derivatives?

  • Methodological Answer : Palladium-catalyzed arylation and heteroatom insertion strategies have been successfully applied to synthesize structurally similar tetrahydroisoquinoline derivatives. For example, 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines were synthesized via Pd-catalyzed reactions with yields up to 74% (). Key steps include refluxing intermediates with hydroxylamine hydrochloride and sodium acetate in ethanol/water mixtures, followed by purification via recrystallization or chromatography. NMR (¹H, ¹³C) and HRMS are critical for confirming structural integrity .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) resolve proton environments and carbon frameworks. For example, distinct peaks for aromatic protons (δ 6.4–7.9 ppm) and methyl groups (δ 2.1–3.8 ppm) are observed in tetrahydroisoquinoline derivatives ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching experimental and theoretical m/z values (e.g., HRMS for 3-aryl-8-oxo derivatives in ).
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • First Aid : Immediate consultation with a physician is advised upon exposure. Move to ventilated areas if inhaled, and rinse skin/eyes with water for 15 minutes ( ).
  • Handling : Use PPE (gloves, goggles) and work in fume hoods. Treat as potentially hazardous due to chlorine content (analogous to chlorinated tetrahydroquinolines; ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance cross-coupling efficiency ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps ().

Q. How do structural modifications at the 3-methyl or 8-oxo positions influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups, halogens) at the 3-position to modulate lipophilicity and target binding. For example, fluorinated analogs in tetrahydroquinolines show enhanced cellular uptake ( ).
  • Biological Assays : Use NIH3T3 cell proliferation assays (MTT method) to evaluate cytotoxicity. Gradient concentrations (0.1–100 µM) and 72-hour exposure periods are standard ().

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (cell line, serum concentration, incubation time). For instance, NIH3T3 cells in RPMI1640 with 10% FBS are recommended for reproducibility ().
  • Data Normalization : Use internal controls (e.g., untreated cells) and normalize activity to reference compounds.

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • logP/logS Prediction : Apply Crippen or McGowan methods to estimate lipophilicity (logP ~2.1) and solubility (log10ws ~-2.32) ().
  • Molecular Dynamics Simulations : Study interactions with targets (e.g., glucose-metabolizing enzymes) using software like AutoDock or GROMACS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of tetrahydroisoquinoline derivatives under acidic conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 0.1 M HCl, 40°C) and monitor via HPLC. For example, hydroxylamine adducts in retained >97% purity under reflux.
  • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., ring-opening or oxidation byproducts) .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 74–82% (Pd-catalyzed arylation)
¹H NMR Chemical Shifts δ 1.6–3.8 (aliphatic), δ 6.4–7.9 (aryl)
logP (Predicted) 2.1 (Crippen method)
Cytotoxicity (IC₅₀) NIH3T3 cells: >100 µM (non-toxic)

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